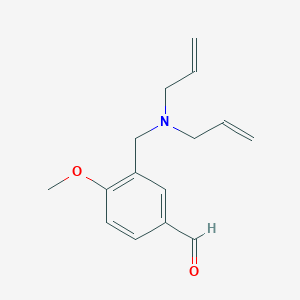

3-Diallylaminomethyl-4-methoxy-benzaldehyde

Description

BenchChem offers high-quality 3-Diallylaminomethyl-4-methoxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Diallylaminomethyl-4-methoxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[bis(prop-2-enyl)amino]methyl]-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-4-8-16(9-5-2)11-14-10-13(12-17)6-7-15(14)18-3/h4-7,10,12H,1-2,8-9,11H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNVBPBQXYWFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN(CC=C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Enduring Relevance of a Core Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzaldehydes

Benzaldehyde, the simplest aromatic aldehyde, is far more than a source of bitter almond fragrance. It represents a foundational scaffold in modern chemistry, serving as a versatile precursor and key intermediate in the synthesis of a vast array of compounds.[1][2][3][4] Its applications span pharmaceuticals, agrochemicals, dyes, and polymers, making it a true workhorse in the chemical industry.[2][5] For researchers, particularly in drug development, the true power of benzaldehyde lies in its capacity for modification. By introducing substituents to the aromatic ring, one can systematically tune its physicochemical properties, profoundly altering the reactivity, bioavailability, and ultimate function of the resulting molecule.[6]

This guide provides an in-depth exploration of the physicochemical properties of substituted benzaldehydes. Moving beyond a simple catalog of data, we will dissect the underlying principles—the electronic and steric effects—that govern these changes. We will present field-proven experimental protocols for their characterization and offer a quantitative framework for understanding structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to harness the subtle yet powerful influence of substitution to design and synthesize molecules with precision and purpose.

The Unsubstituted Core: A Physicochemical Baseline

To appreciate the impact of substituents, we must first understand the intrinsic properties of benzaldehyde (C₆H₅CHO) itself.

-

Structure and Reactivity: The core structure consists of a benzene ring attached to a formyl (-CHO) group.[2] The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, a defining feature of its reactivity. However, compared to aliphatic aldehydes, the aromatic ring acts as an electron-donating group via resonance, which slightly reduces the electrophilicity of the carbonyl carbon.[7]

-

Physical Properties: It is a colorless liquid at room temperature with its characteristic odor.[2][8] It is sparingly soluble in water but miscible with many organic solvents like ethanol and ether.[2][8] It is prone to oxidation in the air, forming benzoic acid.[8]

The Art of Modulation: The Influence of Substituents

The addition of a substituent to the aromatic ring fundamentally alters the electron distribution and spatial arrangement of the molecule, thereby changing its properties. These influences are broadly categorized into electronic and steric effects.

Electronic Effects: The Push and Pull of Electrons

Substituents modulate the electron density of the aromatic ring and the carbonyl group through two primary mechanisms: the inductive effect and the resonance effect.[7][9]

-

Inductive Effect (+I / -I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens or nitro groups have a -I effect, pulling electron density away from the ring. Alkyl groups have a +I effect, donating electron density.[9][10]

-

Resonance Effect (+M / -M): This effect is transmitted through the pi (π) system and involves the delocalization of lone pairs or pi electrons.[9]

-

Electron-Donating Groups (EDGs): Substituents with lone pairs, such as methoxy (-OCH₃) and amino (-NH₂), donate electron density to the ring (+M effect), increasing the electron density, especially at the ortho and para positions.[9]

-

Electron-Withdrawing Groups (EWGs): Groups with pi bonds to electronegative atoms, like nitro (-NO₂) or carbonyl (-C=O), withdraw electron density from the ring (-M effect), decreasing electron density at the ortho and para positions.[9]

-

The interplay of these effects determines the overall electron density on the carbonyl group, which is the primary determinant of its reactivity in nucleophilic addition reactions.[7] EWGs increase the partial positive charge on the carbonyl carbon, making it more electrophilic and reactive, while EDGs have the opposite effect.[7][11]

Steric Effects: The Influence of Size and Space

Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds.[12] In substituted benzaldehydes, bulky substituents, particularly at the ortho position, can cause steric hindrance.[12] This can:

-

Slow down chemical reactions by physically blocking access to the reactive carbonyl center.[12]

-

Affect the planarity of the molecule, potentially disrupting conjugation between the aromatic ring and the carbonyl group.

-

Influence how a drug molecule fits into the binding pocket of its biological target, a critical consideration in pharmacology.[12]

Quantitative Correlation: The Hammett Equation

To move from a qualitative to a quantitative understanding of electronic effects, we employ the Hammett equation:

log(k/k₀) = σρ

This linear free-energy relationship provides a powerful tool for correlating reaction rates (k) and equilibrium constants of substituted aromatic compounds.[7][13]

-

k and k₀ : The rate constants for the reaction of the substituted and unsubstituted benzaldehyde, respectively.

-

σ (Sigma) : The substituent constant , which depends only on the nature and position (meta or para) of the substituent. It is a measure of the electronic effect of that substituent. Positive σ values indicate EWGs, while negative values indicate EDGs.

-

ρ (Rho) : The reaction constant , which is specific to a given reaction and describes its sensitivity to substituent effects.[13] A positive ρ value indicates that the reaction is accelerated by EWGs (i.e., a buildup of negative charge or loss of positive charge in the transition state).[7][13]

Key Physicochemical Properties and Their Modulation

Understanding the interplay of electronic and steric effects allows us to predict and control key physicochemical properties crucial for research and drug development.

| Property | Description | Influence of EWGs | Influence of EDGs |

| Reactivity (Nucleophilic Addition) | The susceptibility of the carbonyl carbon to attack by nucleophiles.[7] | Increase: EWGs make the carbonyl carbon more electrophilic, accelerating the reaction rate.[7][11] | Decrease: EDGs make the carbonyl carbon less electrophilic, slowing the reaction rate.[7] |

| Lipophilicity (logP) | The logarithm of the partition coefficient between n-octanol and water, a key indicator of a drug's ADME properties.[14][15] | Generally increases with hydrophobic groups like halogens. | Generally decreases with hydrophilic groups like -OH or -NH₂. |

| Acidity/Basicity (pKa) | Relates to the basicity of the carbonyl oxygen. Protonation is a key step in some acid-catalyzed reactions. | Decrease Basicity: EWGs pull electron density away from the carbonyl oxygen, making it a weaker base. | Increase Basicity: EDGs push electron density towards the carbonyl oxygen, making it a stronger base. |

| Solubility | The ability to dissolve in a given solvent. Crucial for formulation and bioavailability. | Highly variable. Polar groups like -NO₂ may increase aqueous solubility, while larger, nonpolar groups decrease it. | Highly variable. Polar groups like -OH increase aqueous solubility, while alkyl groups decrease it. |

Table 1: Physicochemical Properties of Selected Substituted Benzaldehydes

| Compound | Substituent | σ (para) | pKa (Conjugate Acid) | logP (Calculated) | C=O Stretch (cm⁻¹) |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | -NO₂ | +0.78 | -8.0 | 1.49 | ~1709 |

| 4-Chlorobenzaldehyde | -Cl | +0.23 | -7.2 | 2.03 | ~1704 |

| Benzaldehyde | -H | 0.00 | -6.9 | 1.48 | ~1705[16] |

| 4-Methylbenzaldehyde | -CH₃ | -0.17 | -6.5 | 1.99 | ~1702 |

| 4-Methoxybenzaldehyde | -OCH₃ | -0.27 | -5.9 | 1.76 | ~1699 |

(Data compiled from various sources, including PubChem and chemical literature. pKa values are approximate for the protonated carbonyl group and serve for comparative purposes.)

Experimental Characterization Protocols

Accurate characterization is paramount. The following section details validated, step-by-step methodologies for assessing the key properties of substituted benzaldehydes.

Protocol 1: Spectroscopic Analysis

Spectroscopy provides a non-destructive window into the molecular structure and electronic environment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm structure and probe the electronic environment of the aldehyde and aromatic protons.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the benzaldehyde derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).[17]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Analysis:

-

¹H NMR: Identify the characteristic aldehyde proton (R-H CO) singlet, typically found at a highly deshielded position around δ 9.5-10.5 ppm.[16] Analyze the splitting patterns and chemical shifts of the aromatic protons (δ 7.0-8.5 ppm) to determine the substitution pattern.

-

¹³C NMR: Identify the carbonyl carbon (C =O) resonance, typically between δ 190-200 ppm.[18] Note how its chemical shift changes with different substituents (EWGs generally cause a downfield shift).

-

-

B. Infrared (IR) Spectroscopy

-

Objective: To identify the carbonyl group and assess the influence of conjugation and electronic effects.

-

Methodology:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Data Analysis:

-

Locate the strong, sharp absorbance corresponding to the C=O stretch, typically between 1685-1715 cm⁻¹ for aromatic aldehydes.[16][18]

-

Note that conjugation to the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[16]

-

Observe the trend: EWGs tend to slightly increase the C=O frequency, while EDGs slightly decrease it, reflecting changes in bond strength.

-

-

C. UV-Visible Spectroscopy

-

Objective: To study the electronic transitions and how they are affected by substituents.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

Acquisition: Record the absorbance spectrum using a dual-beam UV-Vis spectrophotometer, scanning from ~200 to 400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the π→π* (intense, ~240-280 nm) and n→π* (weak, >300 nm) transitions. Substituents that extend conjugation (auxochromes) will cause a bathochromic (red) shift to longer wavelengths.

-

Protocol 2: Chromatographic Analysis & logP Estimation

Chromatography is essential for purity assessment and can be leveraged for high-throughput estimation of lipophilicity.

A. High-Performance Liquid Chromatography (HPLC) for Purity and logP Estimation

-

Objective: To determine the purity of the sample and to estimate its logP value using a correlation with retention time.[19]

-

Causality: The retention of a compound on a reverse-phase (nonpolar stationary phase) column is primarily driven by its hydrophobicity.[14] More lipophilic (higher logP) compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known logP, a linear relationship between retention time and logP can be established.[14][19]

-

Methodology:

-

System Setup: Use a reverse-phase HPLC system with a C18 column and a UV detector set to an appropriate wavelength (e.g., 254 nm).[14]

-

Mobile Phase: A typical mobile phase is a gradient of methanol or acetonitrile and water.[14][20]

-

Calibration: a. Prepare a calibration mixture of at least five standards with well-established logP values that bracket the expected range of your analyte (e.g., benzene, bromobenzene, biphenyl, etc.).[14] b. Inject the mixture and record the retention time (RT) for each standard. c. Plot the known logP values against their corresponding log(RT). This should yield a linear calibration curve (e.g., Log P = m * Log(RT) + c).[14]

-

Sample Analysis: a. Dissolve the substituted benzaldehyde in the mobile phase and inject it into the HPLC system under the same conditions. b. Record its retention time.

-

Calculation: Use the retention time of your analyte and the linear equation from the calibration curve to calculate its estimated logP value.

-

B. Gas Chromatography (GC)

-

Objective: To analyze the purity of volatile or thermally stable benzaldehyde derivatives.

-

Methodology:

-

System Setup: Use a GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., coated with OV-101).[21]

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., chloroform or toluene).[21]

-

Acquisition: Inject a small volume (e.g., 1-2 µL) into the heated injection port. Run a temperature program to separate the components.

-

Analysis: The purity is determined by the relative area of the main peak compared to any impurity peaks.

-

Protocol 3: Hammett Plot Construction for Reaction Kinetics

-

Objective: To quantitatively determine the sensitivity (ρ value) of a reaction to the electronic effects of substituents.

-

Self-Validation: This protocol is inherently self-validating. The linearity (or lack thereof) of the final plot provides immediate feedback on whether the reaction mechanism is consistent across the series of substituted reactants and follows the Hammett relationship. A high correlation coefficient (R² > 0.95) validates the findings.

-

Methodology (Example: Semicarbazone Formation[22]):

-

Reactant Selection: Select a series of at least five meta- and para-substituted benzaldehydes and the unsubstituted benzaldehyde (the k₀ reference).

-

Kinetic Runs: a. For each substituted benzaldehyde, perform a kinetic experiment by reacting it with a nucleophile (e.g., semicarbazide) under constant conditions (temperature, pH, solvent). b. Monitor the formation of the product over time using UV-Vis spectroscopy by observing the growth of a new absorbance band characteristic of the product.[22]

-

Rate Constant Calculation: From the time-course data, calculate the second-order rate constant (k) for each reaction. The rate constant for the unsubstituted benzaldehyde is k₀.

-

Data Plotting: a. Look up the established Hammett sigma (σ) constants for each substituent used. b. Plot log(k/k₀) on the y-axis versus the corresponding σ value on the x-axis.

-

Analysis: a. Perform a linear regression on the data points. b. The slope of the line is the reaction constant, ρ. c. The sign and magnitude of ρ provide mechanistic insight. For semicarbazone formation, a positive ρ is expected, as the rate-determining step (nucleophilic attack) is favored by EWGs that increase the electrophilicity of the carbonyl carbon.

-

Conclusion: From Fundamental Properties to Rational Design

The physicochemical properties of substituted benzaldehydes are not merely abstract data points; they are the levers that chemists can pull to achieve a desired outcome. By understanding the foundational principles of electronic and steric effects, we can move from trial-and-error synthesis to a paradigm of rational molecular design. The ability to predict and control reactivity, lipophilicity, and other key parameters through judicious choice of substituents is a cornerstone of modern medicinal chemistry and materials science. The experimental protocols outlined herein provide the practical tools necessary to validate these predictions, enabling researchers to build robust structure-activity relationships and accelerate the development of novel, functional molecules.

References

-

Benaglia, M., et al. (2020). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. Catalysts. Available at: [Link]

-

Veith, G. D., et al. (1979). A Rapid Method for Estimating Log P for Organic Chemicals. U.S. Environmental Protection Agency. Available at: [Link]

-

La Salle University. Substituent Effects. La Salle University Chemistry. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. PharmaCompass. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

- Kerns, E. H., & Di, L. (2003). High throughput HPLC method for determining Log P values. Google Patents (US6524863B1).

-

Smith, R. R., & Hinshelwood, C. N. (1940). THE EFFECT OF SUBSTITUTION ON THE THERMAL DECOMPOSITION OF GASEOUS BENZALDEHYDE. Transactions of the Faraday Society. Available at: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

-

ChemAnalyst. (2024). Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. ChemAnalyst. Available at: [Link]

-

Slideshare. (2014). Effect of substituents and functions on drug structure activity relationships. Slideshare. Available at: [Link]

-

Gawinecki, R., et al. (2004). Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2020). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. ResearchGate. Available at: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

-

Vedantu. Effect of Substituent on Reactivity of Benzene for JEE. Vedantu. Available at: [Link]

-

Wikipedia. Steric effects. Wikipedia. Available at: [Link]

-

Wikipedia. Hammett equation. Wikipedia. Available at: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

Filo. (2024). Write the correct order of reactivity of substituted benzaldehydes. Filo. Available at: [Link]

-

LookChem. (2023). What are six applications for benzaldehyde. LookChem. Available at: [Link]

-

Ikeda, G. K., et al. (2006). The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation. Journal of Chemical Education. Available at: [Link]

-

ResearchGate. (2018). Graphical representation of the Hammett equation for k4, nucleophilic attack. ResearchGate. Available at: [Link]

-

Chemaxon. LogP and logD calculations. Chemaxon Docs. Available at: [Link]

-

Verloop, A., et al. (1976). Development and Application of New Steric Substituent Parameters in Drug Design. Scilit. Available at: [Link]

-

University of Zurich. Optimizing Drug Binding Affinity: (Semi) Empirical Studies. University of Zurich, Department of Chemistry. Available at: [Link]

-

Yates, K., & Stewart, R. (1959). PROTONATION OF THE CARBONYL GROUP: II. THE BASICITIES OF SUBSTITUTED BENZALDEHYDES. Canadian Journal of Chemistry. Available at: [Link]

-

Maccioni, E., et al. (2012). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Journal of Mass Spectrometry. Available at: [Link]

-

Patrick, G. L. Drug design: optimizing target interactions. University of Central Lancashire. Available at: [Link]

-

ResearchGate. (2012). Hammett plot for the para -substituted benzaldehydes in the B.–V. reactions. ResearchGate. Available at: [Link]

-

Klouwen, M. H., & Boelens, H. (1962). Alkyl-substituted benzaldehydes. ResearchGate. Available at: [Link]

-

Vedantu. Benzaldehyde: Structure, Uses, and Properties Explained. Vedantu. Available at: [Link]

-

SIELC Technologies. (2018). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available at: [Link]

-

Taylor & Francis. Benzaldehyde – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. Doc Brown's Chemistry. Available at: [Link]

-

ResearchGate. (2011). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. ResearchGate. Available at: [Link]

-

Semantic Scholar. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2020). Vibrational, NMR and UV-visible spectroscopic investigation and NLO studies on benzaldehyde thiosemicarbazone using computational calculations. ResearchGate. Available at: [Link]

-

National Institutes of Health. Benzaldehyde. PubChem. Available at: [Link]

-

ResearchGate. (2013). Determination of pKa for some Schiff bases derived from benzaldehyde and amino phenols by conductivity measurement. ResearchGate. Available at: [Link]

-

Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

W. W. Norton & Company. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

TSI Journals. (2010). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. TSI Journals. Available at: [Link]

-

Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. Available at: [Link]

-

Dadfarnia, S., & Shabani, A. M. H. (2011). Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Semantic Scholar. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. Available at: [Link]

-

Korea Science. (2011). Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods. Korea Science. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzaldehyde In The Chemical Industry: A Fragrant Workhorse [chemicalbull.com]

- 3. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. News - What are six applications for benzaldehyde [sprchemical.com]

- 6. Effect of substituents and functions on drug structure activity relationships | PPT [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. www1.lasalle.edu [www1.lasalle.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 9) Write the correct order of reactivity of substituted 1 point benzaldeh.. [askfilo.com]

- 12. Steric effects - Wikipedia [en.wikipedia.org]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 20. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 21. jcsp.org.pk [jcsp.org.pk]

- 22. pubs.acs.org [pubs.acs.org]

Technical Guide: 1H NMR Characterization of 3-Diallylaminomethyl-4-methoxy-benzaldehyde

Executive Summary

Compound: 3-Diallylaminomethyl-4-methoxy-benzaldehyde Molecular Formula: C₁₆H₂₁NO₂ Molecular Weight: 259.34 g/mol Primary Application: Pharmaceutical intermediate (Mannich base), corrosion inhibitor, and cross-linking agent in polymer chemistry.[1][2]

This technical guide provides a rigorous framework for the structural validation of 3-Diallylaminomethyl-4-methoxy-benzaldehyde using Proton Nuclear Magnetic Resonance (

Chemical Context & Synthesis Impact

Understanding the synthetic origin is critical for anticipating spectral impurities.[2] This compound is typically synthesized via a Mannich reaction :

-

Substrates: 4-Methoxybenzaldehyde, Formaldehyde (or paraformaldehyde), and Diallylamine.

-

Mechanism: Aminoalkylation at the ortho position relative to the methoxy group (C-3).[2]

-

Impurities to Watch: Unreacted 4-methoxybenzaldehyde (distinct aldehyde peak), residual diallylamine, and potential bis-substituted byproducts.

Structural Connectivity Visualization

The following diagram illustrates the connectivity and proton environments required for assignment.

Figure 1: Structural segmentation of 3-Diallylaminomethyl-4-methoxy-benzaldehyde for NMR analysis.

Experimental Protocol

Sample Preparation[2]

-

Solvent: Chloroform-d (

) is the standard solvent.[2] It minimizes hydrogen bonding shifts and provides excellent solubility.[2]-

Alternative: DMSO-

may be used if the hydrochloride salt form is being analyzed, though this will shift the aldehyde and amine signals.

-

-

Concentration: 10–15 mg of sample in 0.6 mL of solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm.[2]

Instrument Parameters

-

Frequency: 300 MHz minimum; 400 MHz+ recommended for resolving the allylic multiplets.

-

Pulse Sequence: Standard 1D proton (zg30).[2]

-

Scans (NS): 16–32 scans to ensure high signal-to-noise ratio for the benzylic methylene integration.

-

Relaxation Delay (D1):

1.0 second (ensure complete relaxation of the aldehyde proton).

Spectral Analysis & Assignment

The

Master Assignment Table (in )

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Aldehyde (-CH O) | 9.85 – 9.95 | Singlet (s) | 1H | - | Highly deshielded by carbonyl anisotropy.[2] |

| Aromatic H-2 | 7.75 – 7.85 | Doublet (d) or Singlet | 1H | Ortho to CHO, Meta to OMe.[2] Deshielded. | |

| Aromatic H-6 | 7.70 – 7.80 | Doublet of Doublets (dd) | 1H | Ortho to CHO.[3] Deshielded. | |

| Aromatic H-5 | 6.90 – 7.00 | Doublet (d) | 1H | Ortho to OMe.[2] Shielded by electron donation. | |

| Allylic -CH= | 5.75 – 5.95 | Multiplet (m) | 2H | - | Internal vinylic proton of allyl groups.[2] |

| Allylic =CH₂ | 5.10 – 5.30 | Multiplet (m) | 4H | - | Terminal vinylic protons (cis/trans overlap).[2] |

| Methoxy (-OCH ₃) | 3.85 – 3.95 | Singlet (s) | 3H | - | Characteristic O-Methyl singlet.[2] |

| Benzylic (Ar-CH ₂-N) | 3.60 – 3.75 | Singlet (s) | 2H | - | Diagnostic of Mannich base formation.[2] |

| Allylic -CH₂- | 3.05 – 3.20 | Doublet (d) | 4H | N-methylene protons adjacent to alkene.[2] |

Detailed Mechanistic Breakdown[2]

Zone 1: The Aldehyde & Aromatic Region (6.5 – 10.0 ppm)

The presence of the aldehyde peak near 9.9 ppm confirms the oxidation state of the carbonyl is intact.

-

Substitution Pattern: The 1,3,4-substitution pattern breaks the symmetry of the parent p-anisaldehyde (which shows an AA'BB' system).

-

H-2 (C3-H): This proton is "sandwiched" between the aldehyde and the new diallylaminomethyl group.[2] It typically appears as a narrow doublet (meta-coupling) or singlet around 7.8 ppm .[2]

-

H-5 vs H-6: H-5 is ortho to the electron-donating methoxy group, pushing it upfield (~6.9 ppm).[2] H-6 is ortho to the electron-withdrawing aldehyde, keeping it downfield (~7.8 ppm).[2]

Zone 2: The Allylic System (Characteristic Fingerprint)

The diallylamine moiety provides a unique "fingerprint" that validates the successful incorporation of the amine.[2]

-

The "Roofing" Effect: The internal alkene proton (-CH=) at 5.8 ppm splits into a complex multiplet due to coupling with both the terminal methylene (=CH2) and the nitrogen-adjacent methylene (N-CH2).[2]

-

Terminal Methylene: Appears as two distinct sets of peaks (cis/trans relative to the alkene) around 5.1–5.3 ppm .[2]

Zone 3: The "Mannich Bridge" (3.0 – 4.0 ppm)

This is the critical region for proving the Mannich reaction occurred.[2]

-

Benzylic Singlet (~3.65 ppm): This 2H singlet corresponds to the new methylene bridge formed between the aromatic ring and the nitrogen. Absence of this peak indicates reaction failure.

-

Methoxy Singlet (~3.90 ppm): Remains largely unchanged from the starting material but serves as an excellent internal integration standard (3H).[2]

Characterization Workflow & Logic

The following flowchart outlines the decision-making process for validating the compound's structure based on NMR data.

Figure 2: Step-by-step logic gate for structural validation.

Troubleshooting & Common Impurities

Water Contamination

-

Symptom: Broad singlet around 1.56 ppm in

.[2] -

Impact: Usually negligible, but can overlap with aliphatic impurities.

-

Solution: Dry sample under high vacuum or add activated molecular sieves to the NMR tube.[2]

Residual Starting Material (p-Anisaldehyde)[2]

-

Diagnostic: Look for the original AA'BB' aromatic pattern (two doublets at ~7.0 and ~7.8 ppm) and a lack of the benzylic methylene singlet at 3.65 ppm.

-

Resolution: The Mannich base is basic.[2] Purify by acid-base extraction (dissolve in dilute HCl, wash with ether to remove aldehyde, basify aqueous layer, extract product).

Salt Formation

-

Scenario: If the sample was isolated as a hydrochloride salt.[2][4]

-

Effect: The benzylic protons (Ar-CH2-N) and allyl N-CH2 protons will shift downfield significantly (by 0.5 – 1.0 ppm) due to the positive charge on the nitrogen.[2]

-

Correction: Treat the sample with

or

References

-

Mannich Reaction Mechanism & Applications

-

Spectral Data for 4-Methoxybenzaldehyde Derivatives

-

General NMR Characterization of Mannich Bases

-

Biological Relevance of Mannich Bases

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. adichemistry.com [adichemistry.com]

- 5. byjus.com [byjus.com]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. oarjbp.com [oarjbp.com]

- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes [article.sapub.org]

Advanced Mass Spectrometry Characterization of Novel Benzaldehyde Derivatives: A Strategic Workflow

Topic: Mass Spectrometry Analysis of Novel Benzaldehyde Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

Benzaldehyde derivatives serve as ubiquitous pharmacophores in medicinal chemistry, acting as precursors for Schiff bases, hydrazones, and chalcones with potent antimicrobial, anticancer, and anti-inflammatory properties. However, their analysis presents distinct challenges: volatility, isobaric isomerism (ortho/meta/para), and susceptibility to oxidation.

This guide moves beyond standard textbook definitions to provide a field-proven workflow for the structural elucidation of novel benzaldehyde derivatives. We focus on distinguishing positional isomers through ortho-effects and optimizing ionization techniques (EI vs. ESI) to maximize structural insight.

Strategic Method Selection: Ionization & Interface

The choice of ionization is the single most critical decision in this workflow. It dictates the type of information obtained (molecular weight vs. structural fingerprint).

The Dual-Approach Strategy

For novel derivatives, a single ionization method is rarely sufficient. We recommend a Dual-Stream Workflow :

-

GC-EI-MS (Gas Chromatography - Electron Ionization):

-

Purpose: Structural fingerprinting.

-

Mechanism: Hard ionization (70 eV) induces extensive fragmentation.[1]

-

Critical Utility: Identification of the benzoyl core and substituent patterns via library matching and characteristic neutral losses.

-

-

LC-ESI-MS/MS (Liquid Chromatography - Electrospray Ionization):

-

Purpose: Molecular ion confirmation and purity profiling.

-

Mechanism: Soft ionization yields

or -

Critical Utility: Analyzing thermally unstable derivatives (e.g., complex Schiff bases) that degrade in a GC injector.

-

Comparative Decision Matrix

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) |

| Primary Signal | Fragment Ions (Fingerprint) | Molecular Ion ( |

| Benzaldehyde Specificity | Excellent for identifying isomeric substitution (ortho-effects). | Excellent for quantifying polar derivatives (hydrazones). |

| Limitation | Analyte must be volatile and thermally stable. | "Salt" adducts ( |

Mechanistic Fragmentation: Decoding the Spectrum

Understanding the causality of fragmentation is essential for validating novel structures. We do not merely look for peaks; we look for mechanisms.

Standard Benzaldehyde Pathways

The fragmentation of the benzaldehyde core follows a predictable decay series.

-

-Cleavage: The homolytic cleavage of the C-H bond in the aldehyde group yields the benzoyl cation (

-

Decarbonylation: The benzoyl cation subsequently loses carbon monoxide (CO, 28 Da) to form the phenyl cation (

, m/z 77). -

Ring Disintegration: The phenyl cation fragments further to lose acetylene (

, 26 Da), yielding the cyclobutadienyl cation (m/z 51).

The "Ortho-Effect": The Isomer Differentiator

For novel derivatives, distinguishing ortho-substituted isomers from meta and para is critical. The Ortho-Effect facilitates a diagnostic pathway where a substituent at the ortho position interacts with the carbonyl oxygen via a 6-membered transition state, leading to the elimination of a neutral molecule (often water or an alcohol).

-

Mechanism: Hydrogen transfer from the ortho-substituent to the carbonyl oxygen, followed by rearrangement and neutral loss.

-

Diagnostic Value: If a significant

(water loss) or

Visualization: Ortho-Effect Fragmentation Pathway

The following diagram illustrates the mechanistic difference between standard fragmentation and the ortho-effect pathway for a hypothetical derivative.

Caption: Divergent fragmentation pathways: Standard alpha-cleavage vs. the diagnostic Ortho-Effect rearrangement.

Experimental Protocol: Characterization Workflow

This protocol is designed to be self-validating. The use of internal standards and derivatization checks ensures data integrity.

Step 1: Sample Preparation & Derivatization

Direct analysis is often sufficient, but derivatization with 2,4-Dinitrophenylhydrazine (DNPH) or Schiff base formation can enhance sensitivity for LC-MS.

-

Stock Solution: Dissolve 1 mg of the novel derivative in 1 mL of HPLC-grade Acetonitrile (ACN).

-

Derivatization (Optional for Sensitivity):

-

Mix 100 µL of sample with 100 µL of 2,4-DNPH reagent.

-

Incubate at 60°C for 30 mins.

-

Why: Converts the volatile aldehyde into a stable hydrazone, increasing ionization efficiency in ESI negative mode and shifting mass to a cleaner spectral region.

-

Step 2: GC-MS Acquisition (Structural Fingerprinting)

-

Instrument: Agilent 7890B/5977B (or equivalent).

-

Column: DB-5ms (30m x 0.25mm x 0.25µm).

-

Inlet: Splitless mode at 250°C.

-

Oven Program: 60°C (1 min hold)

20°C/min to 300°C (5 min hold). -

Ion Source: EI at 70 eV, 230°C.

-

Scan Range: m/z 40–600.

Step 3: LC-MS/MS Acquisition (Purity & Molecular Mass)

-

Instrument: Triple Quadrupole (e.g., Thermo TSQ or Sciex QTRAP).

-

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 10 mins.

-

Source: ESI Positive Mode (Voltage: 3500 V).

Step 4: Data Analysis Logic

-

Extract Ion Chromatogram (EIC): Search for the theoretical molecular ion

. -

Check Isotopic Pattern: Verify the presence of Halogens (Br/Cl). A 1:1 ratio at M and M+2 indicates Bromine; 3:1 indicates Chlorine.

-

Fragment Verification: In the EI spectrum, identify the base peak.

-

If m/z 77 or 105 is dominant

Unsubstituted benzoyl core. -

If m/z 91 (Tropylium) is present

Alkyl substitution on the ring.

-

Workflow Visualization

The following flowchart outlines the logic for analyzing a novel benzaldehyde derivative, including decision points for derivatization.

Caption: Decision tree for selecting the optimal MS interface based on analyte volatility and stability.

References

-

Doc Brown's Chemistry. (2025).[3] Molecular spectrometry of benzaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2016). Mass Spectrometry of Analytical Derivatives.[2][4][5][6] 2. “Ortho” and “Para” Effects. Retrieved from [Link]

-

American Chemical Society. (2025).[2] Facile Decarbonylation Suppresses the Ortho Effect and Ketene Formation in the Catalytic Pyrolysis of Substituted Benzaldehyde Lignin Model Compounds. J. Org. Chem. Retrieved from [Link]

-

MetwareBio. (2021). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

Sources

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. mswmanagementj.com [mswmanagementj.com]

- 6. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Diallylaminomethylation – Mechanisms, Protocols, and Strategic Applications

Executive Summary

Diallylaminomethylation is a specialized subset of the Mannich reaction involving the introduction of a diallylaminomethyl group (

For the medicinal chemist, this reaction serves two critical functions:

-

Ortho-Selective Functionalization: It provides a reliable method to introduce nitrogen into electron-rich aromatics (phenols/indoles) with high regioselectivity.

-

Ring-Closing Metathesis (RCM) Precursor Synthesis: The N-diallyl motif acts as a "latent" heterocycle. Post-reaction, these allyl handles can be cyclized via Grubbs catalysts to form functionalized pyrrolidines and piperidines—scaffolds ubiquitous in alkaloids and bioactive small molecules.

This guide moves beyond textbook definitions to provide a rigorous mechanistic analysis, validated experimental protocols, and troubleshooting strategies for high-value substrates.

Part 1: The Mechanistic Core

The reaction is governed by the formation and reactivity of the Diallyl-Iminium Ion . Unlike stable Eschenmoser salts (dimethyl-iminium), the diallyl variant is sterically encumbered and less stable, requiring in situ generation for optimal results.

The Iminium Engine

The reaction initiates with the condensation of diallylamine and formaldehyde. In acidic media (pH 4–5), this equilibrium favors the electrophilic iminium species.

Key Insight: The double allyl groups on the nitrogen create significant steric bulk. Consequently, the hemiaminal intermediate is prone to reversal if water is not sequestered or if the pH is too high (preventing protonation/dehydration).

Figure 1: Acid-catalyzed generation of the reactive diallyl-iminium electrophile.

Substrate Pathways

Once generated, the iminium ion intercepts nucleophiles via two distinct pathways depending on the substrate's electronic nature.

Pathway A: Electron-Rich Aromatics (Phenols/Indoles)

-

Mechanism: Electrophilic Aromatic Substitution (

). -

Regioselectivity: In phenols, hydrogen bonding between the phenolic -OH and the incoming amine often directs substitution to the ortho position.

-

Kinetics: Rapid at 60–80°C; requires removal of water to drive completion.

Pathway B: Terminal Alkynes (Cu-Catalyzed)

-

Mechanism: The "Alkyne Mannich" (

Coupling). -

Role of Metal: Cu(I) activates the alkyne C-H bond to form a copper acetylide, which is sufficiently nucleophilic to attack the in situ generated iminium ion.

-

Advantage: Allows the synthesis of propargylic diallylamines, precursors to complex skipped dienes.

Part 2: Strategic Applications (The "Why")

The primary driver for selecting diallylamine over simpler amines (like dimethylamine) is its potential for downstream complexity generation, specifically Ring-Closing Metathesis (RCM) .

The RCM Gateway

The diallylaminomethyl group is not just a substituent; it is a pro-heterocycle. Treatment of the Mannich base with a Ruthenium carbene (Grubbs II or Hoveyda-Grubbs) triggers cyclization.

-

Product: 3-substituted 2,5-dihydropyrroles (pyrrolines).

-

Utility: These can be reduced to pyrrolidines or oxidized to pyrroles, providing rapid access to alkaloid cores from simple phenols or ketones.

Figure 2: Transformation of acyclic diallyl-Mannich bases into nitrogen heterocycles via RCM.

Part 3: Experimental Protocols

These protocols are designed for reproducibility and scalability.

Protocol A: Ortho-Aminomethylation of Phenols (Thermal)

Best for: Simple phenols, naphthols, and eugenol derivatives.

Reagents:

-

Substrate: Phenol (1.0 equiv)

-

Amine: Diallylamine (1.1 equiv)

-

Aldehyde: Paraformaldehyde (1.1 equiv)

-

Solvent: Ethanol or Toluene (for azeotropic water removal)

Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol in Ethanol (0.5 M concentration).

-

Amine Addition: Add diallylamine slowly at room temperature.

-

Aldehyde Addition: Add paraformaldehyde in one portion.

-

Reaction: Heat to reflux (80°C) for 4–12 hours.

-

Monitoring: TLC (visualize with Iodine or Dragendorff’s reagent). The aldehyde spot will disappear; the product is usually less polar than the starting phenol.

-

-

Workup: Evaporate solvent. Dissolve residue in DCM, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Data Validation:

| Metric | Observation | Interpretation |

|---|

| 1H NMR |

Protocol B: Coupling of Terminal Alkynes (Catalytic)

Best for: Creating propargylic amines from alkynes.

Reagents:

-

Alkyne: Phenylacetylene (1.0 equiv)

-

Amine: Diallylamine (1.1 equiv)

-

Aldehyde: Paraformaldehyde (1.2 equiv)

-

Catalyst: CuI (5 mol%)

-

Solvent: Dioxane or DMSO

Procedure:

-

Combine alkyne, diallylamine, paraformaldehyde, and CuI in a sealed tube.

-

Add Dioxane (anhydrous).

-

Heat to 100°C for 2–4 hours.

-

Filter through a celite pad to remove copper salts.

-

Concentrate and purify via column chromatography.

Part 4: Troubleshooting & Optimization (The Senior Scientist's View)

Controlling the "Oligomerization Trap"

Formaldehyde is prone to polymerization. If your yield is low:

-

Switch Source: Use depolymerized paraformaldehyde (heat suspension to 80°C until clear before adding amine) or aqueous formalin (37%).

-

Order of Addition: Pre-mix the amine and formaldehyde for 15 minutes to generate the hemiaminal before adding the nucleophile.

Handling Diallylamine

Diallylamine is a secondary amine but is sterically bulkier than diethylamine.

-

Reaction Rate: It reacts slower than dimethylamine. Do not quench the reaction based on "standard" Mannich timelines; monitor by TLC.

-

Oxidation Risk: Diallylamines can oxidize to N-oxides on prolonged exposure to air. Use fresh reagents or distill the amine prior to use.

Promoting Ortho-Selectivity

If para-substitution competes with the desired ortho-substitution in phenols:

-

Add a Lewis Acid: Use

or

References

-

Mechanism of the Mannich Reaction. Organic Chemistry Portal. [Link][1]

-

Lewis Acid Assisted Ring-Closing Metathesis of Chiral Diallylamines. Organic Letters (2005). [Link]

-

Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Journal of Applied Polymer Science. [Link]

-

Synthesis of Aminomethylated Derivatives of Allylphenols. Russian Journal of Applied Chemistry. [Link]

-

Ring Closing Metathesis (RCM) Overview. Organic Chemistry Portal. [Link]

Sources

Spectroscopic Data for 3-Substituted-4-Methoxy-Benzaldehydes: A Technical Guide

Executive Summary: The "Gatekeeper" Scaffold

The 3-substituted-4-methoxybenzaldehyde scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for resveratrol analogs, chalcones, and stilbene-based anticancer agents. The 4-methoxy group acts as a fixed electronic anchor, while the 3-position functions as a variable "gatekeeper," allowing researchers to modulate lipophilicity, steric bulk, and electronic density without disrupting the core aldehyde reactivity.

This guide provides a definitive spectroscopic atlas for this scaffold, focusing on the diagnostic utility of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to differentiate substituents at the 3-position.

Structural Analysis & Electronic Logic

The spectroscopic behavior of this system is governed by the interplay between the electron-donating methoxy group (C4) and the variable substituent (C3).

-

The Diagnostic Probe (H-2): The proton at position 2 (H-2) is the most sensitive spectroscopic handle. It sits between the aldehyde carbonyl (EWG) and the 3-substituent. Its chemical shift is a direct readout of the electronic nature of the 3-substituent.

-

The Shielding Anchor (H-5): The proton at position 5 (H-5) is ortho to the methoxy group. It remains relatively shielded (

6.9–7.1 ppm) and stable across derivatives, serving as an internal reference.

Decision Logic for Substituent Identification

The following decision tree illustrates the workflow for identifying the 3-substituent based on H-2 splitting patterns and chemical shifts.

Figure 1: NMR-based logic flow for identifying 3-substituents based on the chemical shift of the H-2 proton.

Spectroscopic Atlas

Comparative NMR Data (400 MHz, )

The following table consolidates chemical shifts for the most common derivatives. Note the dramatic shift of H-2 caused by electron-withdrawing groups (EWG) like Nitro and Bromo.

| Substituent (R) | Compound Name | |||||

| -H | Anisaldehyde | 9.88 | 7.85 (d, | 7.85 (d, | 7.00 | 3.89 |

| -OCH | Veratraldehyde | 9.85 | 7.45 | 7.40 | 6.98 | 3.96, 3.93 |

| -OH | Isovanillin | 9.83 | 7.42 | 7.38 | 7.03 | 3.97 |

| -Br | 3-Bromo-p-anisaldehyde | 9.89 | 8.05 | 7.80 | 7.05 | 3.98 |

| -NO | 3-Nitro-p-anisaldehyde | 9.95 | 8.42 | 8.10 | 7.25 | 4.05 |

*Note: For R=H (Anisaldehyde), H-2 and H-6 are equivalent due to symmetry, appearing as a doublet coupling to H-3/H-5.

Infrared (IR) Spectroscopy Signatures

The carbonyl stretching frequency (

-

General Range: 1680–1700 cm

. -

EWG Effect (Br, NO

): Increases the double-bond character of the carbonyl by reducing resonance donation from the ring, shifting -

EDG Effect (OMe, OH): Increases electron density in the ring, facilitating resonance (

-donation) into the carbonyl, shifting

Experimental Protocol: Regioselective Synthesis

To generate high-purity spectroscopic standards, the regioselective bromination of 4-methoxybenzaldehyde is the most robust validation workflow. This protocol ensures the substituent is strictly at the 3-position.

Protocol: Synthesis of 3-Bromo-4-methoxybenzaldehyde

Objective: Introduce a bromine atom meta to the directing aldehyde group and ortho to the directing methoxy group.

Reagents:

-

4-Methoxybenzaldehyde (p-Anisaldehyde) [1.0 eq]

-

Bromine (

) [1.1 eq] -

Acetic Acid (Glacial) [Solvent]

-

Sodium Acetate (Buffer/Catalyst)

Step-by-Step Methodology:

-

Preparation: Dissolve p-anisaldehyde (10 mmol) in glacial acetic acid (15 mL) containing sodium acetate (1.0 g).

-

Addition: Cool the solution to 0–5°C. Add a solution of bromine (11 mmol) in acetic acid (5 mL) dropwise over 30 minutes. Note: The color will transition from dark red to orange.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Pour the reaction mixture into ice-cold water (100 mL) containing saturated sodium bisulfite (

) to quench excess bromine. -

Isolation: A white to pale yellow precipitate will form. Filter the solid.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield needle-like crystals.

Validation Check:

-

MP: 51–53°C.

-

1H NMR: Confirm the disappearance of the symmetric doublets of anisaldehyde and the appearance of the diagnostic H-2 doublet at ~8.05 ppm .

References

-

National Institute of Standards and Technology (NIST). 3-Bromo-4-methoxybenzaldehyde Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

-

PubChem. 3-Bromo-4-methoxybenzaldehyde Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS). Veratraldehyde (3,4-Dimethoxybenzaldehyde) 1H and 13C NMR. AIST. Available at: [Link] (Search No. 120-14-9)

Sources

Methodological & Application

Application Note & Protocol: The Mannich Reaction with Diallylamine and 4-Methoxybenzaldehyde for the Synthesis of β-Amino Carbonyl Compounds

Introduction: The Enduring Utility of the Mannich Reaction

The Mannich reaction stands as a cornerstone of synthetic organic chemistry, valued for its efficiency in forming carbon-carbon bonds and introducing a versatile aminoalkyl group into a molecule.[1][2] This three-component condensation reaction typically involves an active hydrogen compound, an aldehyde, and a primary or secondary amine.[3][4] The resulting products, known as Mannich bases, are β-amino carbonyl compounds that serve as crucial pharmacophores and synthetic intermediates in the development of a vast array of pharmaceuticals, natural products, and materials.[5][6] The introduction of the amino group often enhances the solubility and bioavailability of drug candidates, making the Mannich reaction a highly strategic tool in medicinal chemistry.[1]

This application note provides a detailed protocol for a Mannich reaction utilizing diallylamine and 4-methoxybenzaldehyde. A key aspect of this reaction is the in situ formation of a highly reactive electrophilic iminium ion from the amine and aldehyde. This intermediate is then trapped by a suitable carbon nucleophile (an active hydrogen compound). We will present a representative protocol using acetophenone as the active hydrogen component to yield 3-(diallylamino)-1-phenyl-3-(4-methoxyphenyl)propan-1-one. The principles and steps outlined can be adapted for a range of other enolizable ketones, aldehydes, or other C-H acidic compounds.

Reaction Mechanism: A Stepwise View

The Mannich reaction proceeds via a two-part mechanism under acidic conditions.[2][7][8]

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (diallylamine) on the carbonyl carbon of the aldehyde (4-methoxybenzaldehyde). Following a proton transfer, the resulting hemiaminal is protonated by the acid catalyst, allowing for the elimination of a water molecule. This dehydration step is the driving force for the formation of the highly electrophilic N,N-diallyl-1-(4-methoxyphenyl)methaniminium ion.

-

Nucleophilic Attack: The active hydrogen compound (in this case, acetophenone) undergoes acid-catalyzed tautomerization to its more nucleophilic enol form. The enol then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond. A final deprotonation step regenerates the catalyst and yields the final β-amino carbonyl product, the Mannich base.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mannich Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adichemistry.com [adichemistry.com]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

Application Notes and Protocols: 3-Diallylaminomethyl-4-methoxy-benzaldehyde as a Versatile Building Block in Organic Synthesis

Disclaimer: The specific compound, 3-Diallylaminomethyl-4-methoxy-benzaldehyde, is not extensively documented in publicly available scientific literature. This guide, therefore, leverages established synthetic methodologies and the known reactivity of structurally analogous compounds to provide a comprehensive overview of its potential synthesis and applications. The protocols and insights presented are based on the well-established chemistry of substituted benzaldehydes, the Mannich reaction, and the reactivity of allyl moieties.

Introduction: A Multifunctional Scaffold

3-Diallylaminomethyl-4-methoxy-benzaldehyde incorporates three key functional groups that make it a potentially valuable and versatile building block for organic synthesis: a reactive aldehyde, an electron-donating methoxy group, and a diallylaminomethyl substituent. This unique combination offers multiple sites for chemical modification, opening avenues for the synthesis of complex molecules, including heterocycles and novel pharmaceutical scaffolds.

The aldehyde group is a gateway to a vast number of chemical transformations, including condensations, oxidations, and reductions. The methoxy and aminomethyl groups, positioned ortho and meta to the aldehyde, respectively, influence the electronic properties of the aromatic ring and can direct further substitutions. The diallylamino moiety itself can participate in a range of reactions, including those involving the double bonds of the allyl groups, or it can be a precursor to other functional groups.

This document serves as a guide for researchers, scientists, and drug development professionals on the plausible synthesis of 3-Diallylaminomethyl-4-methoxy-benzaldehyde and its potential applications as a versatile intermediate in organic synthesis.

Proposed Synthesis: The Mannich Reaction and Subsequent Etherification

The most logical and convergent approach to the synthesis of 3-Diallylaminomethyl-4-methoxy-benzaldehyde is a two-step sequence commencing with a Mannich reaction on a phenolic precursor, followed by methylation of the hydroxyl group. The Mannich reaction is a three-component condensation that efficiently installs an aminomethyl group onto an acidic proton, in this case, on the electron-rich aromatic ring of a phenol.[1][2]

Synthetic Workflow

Caption: Proposed two-step synthesis of 3-Diallylaminomethyl-4-methoxy-benzaldehyde.

Protocol 1: Synthesis of 3-Diallylaminomethyl-4-hydroxy-benzaldehyde (Mannich Reaction)

This protocol is adapted from general procedures for the aminomethylation of phenols.

Materials:

-

4-Hydroxybenzaldehyde

-

Diallylamine

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

-

To this solution, add diallylamine (1.1 equivalents) and formaldehyde solution (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a dilute HCl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-diallylaminomethyl-4-hydroxy-benzaldehyde.

Protocol 2: Methylation of 3-Diallylaminomethyl-4-hydroxy-benzaldehyde

This protocol is a standard etherification of a phenol.

Materials:

-

3-Diallylaminomethyl-4-hydroxy-benzaldehyde

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-diallylaminomethyl-4-hydroxy-benzaldehyde (1 equivalent) in acetone or DMF.

-

Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

-

To this suspension, add the methylating agent (DMS or MeI, 1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

-

After the reaction is complete, filter off the potassium carbonate.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-Diallylaminomethyl-4-methoxy-benzaldehyde.

-

If necessary, purify the product by column chromatography.

Physicochemical Properties (Predicted)

As this compound is not well-documented, the following properties are estimates based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₉NO₂ |

| Molecular Weight | 245.32 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. |

| Boiling Point | > 300 °C (decomposes) |

| Storage | Store in a cool, dry, and dark place under an inert atmosphere. |

Applications in Organic Synthesis

The unique combination of functional groups in 3-Diallylaminomethyl-4-methoxy-benzaldehyde makes it a versatile platform for a variety of synthetic transformations.

Transformations of the Aldehyde Group

The aldehyde functionality is a cornerstone of organic synthesis, and its presence in this molecule allows for a wide range of reactions.[3]

-

Condensation Reactions: The aldehyde can readily undergo Knoevenagel and Claisen-Schmidt condensations with active methylene compounds and ketones, respectively, to form α,β-unsaturated systems. These products are precursors to various heterocyclic compounds like coumarins and chalcones.[4]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce further amino functionalities.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds.

-

Wittig and Related Reactions: Chain extension is possible through reactions like the Wittig olefination.

Reactivity of the Diallylamino Group

The diallylamino moiety offers several avenues for further functionalization.

-

Allyl Group Transformations: The double bonds of the allyl groups can undergo a variety of reactions, including:

-

Hydrogenation: to form the dipropylamino derivative.

-

Oxidation: (e.g., dihydroxylation, ozonolysis) to introduce oxygenated functionalities.

-

Metathesis: for the formation of macrocycles or for chain extension.

-

-

Deprotection/Transformation: The allyl groups can be cleaved under specific conditions, revealing a primary or secondary amine.[5] For example, palladium-catalyzed deallylation can be employed.

Influence on the Aromatic Ring

The methoxy and aminomethyl substituents are electron-donating groups that activate the aromatic ring towards electrophilic aromatic substitution. The directing effects of these groups would need to be considered in any planned substitution reactions.

Potential Reaction Pathways

Caption: Potential synthetic transformations of 3-Diallylaminomethyl-4-methoxy-benzaldehyde.

Conclusion

While not a commonly cited compound, 3-Diallylaminomethyl-4-methoxy-benzaldehyde represents a class of multifunctional scaffolds with significant potential in organic synthesis. Its plausible and straightforward synthesis via the Mannich reaction makes it an accessible building block. The diverse reactivity of its aldehyde, diallylaminomethyl, and substituted aromatic functionalities provides a rich platform for the construction of complex molecular architectures, with potential applications in medicinal chemistry, materials science, and agrochemical research. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the chemistry of this and related compounds.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). The Utility of 3-Methoxybenzaldehyde as a Chemical Intermediate. Retrieved from [Link]

-

Seayad, J., & List, B. (2005). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. PMC. Retrieved from [Link]

-

Kholikov, A. A., et al. (2022). THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIVATIVES G. Universum: Chemistry and Biology, (11(101)). Retrieved from [Link]

-

Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

-

Ibrahim, W. N. W., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Jurnal Teknologi, 78(1-2). Retrieved from [Link]

-

Majee, S., & Samanta, S. (2011). Catalytic stereoselective Mannich reaction under solvent-free conditions. Arkivoc, 2012(3), 118-129. Retrieved from [Link]

-

AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 3-methoxybenzaldehyde.

-

Kim, H., et al. (2019). One-pot aminobenzylation of aldehydes with toluenes. PMC. Retrieved from [Link]

-

Chemistry Steps. (2021, December 1). Mannich Reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020, September 24). Mannich reaction. Retrieved from [Link]

-

Collins, R. C., et al. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

-

Yus, M., et al. (2013). Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. Chemical Reviews, 113(7), 5545-5612. Retrieved from [Link]

-

Liu, X.-H., et al. (2016). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(2), 851-857. Retrieved from [Link]

-

Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 344-362. Retrieved from [Link]

-

Theodora, W. G. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Hargitai, C., et al. (2020). Rearrangement of o-(pivaloylaminomethyl)benzaldehydes: an experimental and computational study. Beilstein Journal of Organic Chemistry, 16, 1729-1739. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

-

Ciriminna, R., & Pagliaro, M. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4027-4042. Retrieved from [Link]

Sources

Purification of crude 3-Diallylaminomethyl-4-methoxy-benzaldehyde by column chromatography

Executive Summary

This guide details the purification of 3-Diallylaminomethyl-4-methoxy-benzaldehyde , a tertiary amine derivative typically synthesized via the Mannich reaction. The purification of this compound presents a specific chromatographic challenge: the basic tertiary amine moiety interacts strongly with the acidic silanol groups of standard silica gel, leading to peak tailing, irreversible adsorption, and co-elution with impurities.

This note provides two validated protocols:

-

Chemical Enrichment (Acid-Base Extraction): A pre-chromatographic step to remove non-basic impurities (e.g., unreacted aldehyde).

-

Modified Flash Chromatography: A silica gel protocol utilizing triethylamine (TEA) deactivation to ensure symmetrical peak shape and high recovery.

Compound Analysis & Chromatographic Behavior[1][2][3][4][5][6][7][8][9][10][11]

| Property | Description | Chromatographic Implication |

| Structure | Core: BenzaldehydeSubstituent: Diallylamine (Tertiary Amine)Position: Ortho to Methoxy | The tertiary amine is the critical functional group. It is basic ( |

| Stability | Aldehyde: Moderate oxidation risk.Allyl groups: Stable to silica, sensitive to strong acids/radicals. | Avoid prolonged exposure to air on the column (oxidation to carboxylic acid). Avoid highly acidic mobile phases. |

| UV Activity | High (Conjugated Benzene Ring) | Detectable at 254 nm .[1] |

| Staining | Aldehyde / Amine | 2,4-DNP (Orange spot = Aldehyde).Dragendorff’s (Orange/Red = Amine). |

Pre-Purification: Chemical Enrichment (Recommended)

Before attempting column chromatography, this extraction protocol significantly reduces the complexity of the crude mixture by exploiting the basicity of the target molecule.

Objective: Remove non-basic impurities (e.g., unreacted 4-methoxybenzaldehyde) and neutral byproducts.

Protocol A: Acid-Base Workup

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

-

Acid Extraction: Extract the organic layer twice with 1M HCl (aq).

-

Wash: Keep the Aqueous Acidic Layer . Discard the organic layer (contains non-amine impurities).

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or Saturated

until pH > 10.-

Observation: The solution will become cloudy as the free amine precipitates/oils out.

-

-

Re-Extraction: Extract the aqueous mixture three times with Dichloromethane (DCM) .

-

Drying: Dry combined DCM layers over

, filter, and concentrate in vacuo.

Result: The resulting oil is the "Enriched Crude" containing primarily the target amine.

Column Chromatography Protocols

If the Enriched Crude requires further polishing (e.g., to remove other amine byproducts like bis-Mannich bases), proceed with Protocol B .

Protocol B: TEA-Modified Silica Chromatography

Standard silica gel is acidic. Without modification, the amine will tail. This protocol uses Triethylamine (TEA) to block silanol sites.[4][1]

1. Mobile Phase Preparation[5]

-

Preparation: Prepare a stock solution of Hexane containing 1% TEA . Use this for column packing and equilibration.

2. TLC Method Development

Run TLC plates using the Enriched Crude.

-

Control: 30% EtOAc in Hexane (Likely streaking).

-

Modified: 30% EtOAc in Hexane + 1% TEA .

-

Target: Adjust EtOAc concentration until the product

is 0.25 – 0.35 with a tight, round spot.

3. Column Packing (Slurry Method)[8]

-

Step 1: Slurry Silica Gel 60 (

) in Hexane + 1% TEA . -

Step 2: Pour into the column and flush with 2-3 column volumes (CV) of the same solvent.

-

Why? This "pre-buffers" the entire column, ensuring the first few inches of silica don't strip the amine from your sample.

-

-

Step 3: Allow the solvent to drain to the top of the sand bed.

4. Loading & Elution[4][6][9]

-

Loading: Dissolve the sample in a minimum volume of DCM or Toluene (avoid EtOAc for loading if possible to keep bands tight). Load carefully.

-

Gradient Table:

| Step | Solvent A (Hexane + 1% TEA) | Solvent B (EtOAc + 1% TEA) | CV (Column Volumes) | Purpose |

| 1 | 100% | 0% | 2 | Flush non-polars |

| 2 | 95% | 5% | 3 | Elute trace impurities |

| 3 | 90% | 10% | 10 | Elute Target Product |

| 4 | 0% | 100% | 3 | Flush column |

5. Fraction Analysis

-

Visualize with UV (254 nm) and stain with 2,4-DNP (Aldehyde check).

-

Note: TEA has a strong smell and high boiling point. It must be removed thoroughly during rotary evaporation (use a water bath at 40-45°C and high vacuum).

Workflow Visualization

The following diagram illustrates the decision logic and purification workflow for this specific intermediate.

Figure 1: Purification logic flow for basic Mannich bases, prioritizing chemical enrichment followed by modified chromatography.

Troubleshooting & Optimization

Issue: Product "Streaks" or Tails heavily

-

Cause: Insufficient deactivation of silica silanols.

-

Solution: Increase TEA concentration to 2-3% in the column equilibration step. Alternatively, switch to Amine-Functionalized Silica (KP-NH) cartridges, which require no mobile phase modifier [1].

Issue: Aldehyde Oxidation (New spot at baseline)

-

Cause: The aldehyde has oxidized to the carboxylic acid on the column.

-

Solution: Reduce run time. Ensure solvents are degassed. Do not store the product on the silica; elute immediately.

Issue: Product Co-elutes with Diallylamine

-

Cause: Starting amine was not fully removed.

-

Solution: The Acid-Base extraction (Protocol A) usually fails to separate the product from the starting amine (both are basic). Use high vacuum (0.1 mmHg) with mild heat (40°C) to distill off the volatile diallylamine (b.p. 111°C) before the column.

References

-

SiliCycle Inc. (2023). Purification of Amines: Overcoming Tailing on Silica Gel. SiliCycle Application Notes. Link

-

Teledyne ISCO. (2018). Flash Chromatography Guide: Purifying Basic Compounds. Teledyne ISCO Technical Resources. Link

-

Biotage. (2023).[7][11] Strategies for Flash Purification of Ionizable Compounds. Biotage Knowledge Blog. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Acid-Base extraction protocols).

Sources

- 1. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]

- 2. waters.com [waters.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lawdata.com.tw [lawdata.com.tw]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biotage.com [biotage.com]

- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 9. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. aga-analytical.com.pl [aga-analytical.com.pl]

- 11. mdpi.com [mdpi.com]

Use of 3-Diallylaminomethyl-4-methoxy-benzaldehyde in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of 3-Diallylaminomethyl-4-methoxy-benzaldehyde in Heterocyclic Synthesis

Executive Summary

3-Diallylaminomethyl-4-methoxy-benzaldehyde (CAS: 832740-13-3) represents a "privileged scaffold" in diversity-oriented synthesis (DOS). Its structural duality—combining a reactive electrophilic aldehyde with a nucleophilic, allyl-tethered amine—makes it a lynchpin for constructing complex pharmacological agents.

This guide moves beyond standard catalog listings to provide a mechanistic blueprint for using this compound. We explore its utility in Multicomponent Reactions (MCRs) , Condensation-Cyclization cascades , and Ring-Closing Metathesis (RCM) precursors.